molecular formula C14H19N3O2 B11857879 tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate

tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate

Cat. No.: B11857879
M. Wt: 261.32 g/mol
InChI Key: LOAMDYFMDXKMRP-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,2-c]pyridine core

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl 2-cyano-1-methyl-6,7-dihydro-4H-pyrrolo[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)17-6-5-12-10(9-17)7-11(8-15)16(12)4/h7H,5-6,9H2,1-4H3

InChI Key

LOAMDYFMDXKMRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(N2C)C#N

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolo[3,2-c]pyridine core, followed by the introduction of the tert-butyl ester and cyano groups. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate include:

Biological Activity

tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate is a heterocyclic compound characterized by its unique pyrrolopyridine structure. With a molecular formula of C_{12}H_{16}N_{2}O_{2} and a molecular weight of approximately 261.32 g/mol, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The structural features of this compound include:

  • A tert-butyl group that enhances lipophilicity.
  • A cyano group that may contribute to its reactivity and biological activity.
  • A carboxylate moiety which is often associated with biological interactions.

These elements combine to create a compound with significant potential for pharmacological applications.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory activity. It has been shown to modulate signaling pathways associated with autoimmune diseases. The compound's ability to interact with specific receptors involved in inflammatory responses suggests its potential as a therapeutic agent in treating conditions characterized by chronic inflammation .

The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an antagonist in certain signaling pathways related to inflammation and immune response. This interaction could lead to the modulation of cytokine production and immune cell activation .

Case Studies

A notable study examined the effects of this compound on animal models of inflammation. The results demonstrated a significant reduction in inflammatory markers compared to control groups. This suggests that the compound may have therapeutic potential in managing inflammatory diseases .

Comparative Analysis

To better understand the uniqueness of this compound within the pyrrolopyridine family, the following table summarizes its characteristics in comparison to related compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylateC_{12}H_{15}NO_2Lacks cyano group; simpler structure
Tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylateC_{12}H_{16}N_2O_2Different ring saturation; potential different biological activity
Tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylateC_{12}H_{16}N_4O_2Contains amino group; different pharmacological profile

The presence of the cyano group in this compound distinguishes it from other compounds by potentially enhancing its reactivity and biological activity .

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